N-Methyl-di(2-propynyl)-amine

Catalog No.
S16109398
CAS No.
2568-61-8
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-di(2-propynyl)-amine

CAS Number

2568-61-8

Product Name

N-Methyl-di(2-propynyl)-amine

IUPAC Name

N-methyl-N-prop-2-ynylprop-2-yn-1-amine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-4-6-8(3)7-5-2/h1-2H,6-7H2,3H3

InChI Key

SQRXWXCCRCQPKC-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC#C

N-Methyl-di(2-propynyl)-amine is an organic compound classified as a tertiary amine, characterized by the presence of two propynyl groups attached to a nitrogen atom, which is also bonded to a methyl group. Its chemical structure can be represented as follows:

N Methyl di 2 propynyl amine C5H7N\text{N Methyl di 2 propynyl amine }\text{C}_5\text{H}_7\text{N}

This compound is notable for its unique arrangement of substituents, which contributes to its distinct chemical properties and biological activities.

Typical of amines, including:

  • Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing for further alkylation with electrophiles.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.
  • Condensation Reactions: It may participate in condensation reactions with carbonyl compounds to form imines or related structures.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that N-Methyl-di(2-propynyl)-amine exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. It has shown potential as an inhibitor of certain enzymes involved in neurotransmitter metabolism, particularly those associated with the central nervous system. For instance, studies have highlighted its role in modulating the activity of monoamine oxidase enzymes, which are critical in the breakdown of neurotransmitters like serotonin and dopamine .

The synthesis of N-Methyl-di(2-propynyl)-amine can be achieved through several methods:

  • Alkylation of Amine: A common method involves the alkylation of N-methylamine with 2-bromopropyne in the presence of a base.
  • Mannich Reaction: This reaction can also be utilized to introduce the propynyl groups onto the nitrogen atom by reacting formaldehyde and propynylamine derivatives.
  • Reduction Reactions: Starting from di(2-propynyl)amine, reduction methods can yield N-methyl derivatives.

These methods allow for the controlled synthesis of the compound with desired purity and yield.

N-Methyl-di(2-propynyl)-amine finds applications in various fields:

  • Pharmaceuticals: It is explored for its potential neuroprotective effects and as a precursor for synthesizing other pharmacologically active compounds.
  • Agriculture: The compound may be investigated for use in agricultural chemistry as a pesticide or herbicide due to its biological activity.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis pathways for creating complex molecules.

Studies have focused on the interactions of N-Methyl-di(2-propynyl)-amine with various biological targets. Notably, it has been shown to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions suggest its potential utility in treating neurological disorders by modulating neurotransmitter levels .

N-Methyl-di(2-propynyl)-amine shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-MethylpropynylamineTertiary amineContains one propynyl group; less steric hindrance
DiisopropylamineTertiary amineTwo isopropyl groups; higher steric bulk
N,N-Dimethyl-2-propynylamineTertiary amineTwo methyl groups; different electronic properties
N,N-Diethyl-2-propynylamineTertiary amineEthyl groups provide different solubility characteristics

Uniqueness of N-Methyl-di(2-propynyl)-amine

The uniqueness of N-Methyl-di(2-propynyl)-amine lies in its specific combination of two propynyl groups and one methyl group attached to nitrogen. This configuration not only influences its physical and chemical properties but also enhances its biological activity compared to other similar compounds. Its ability to interact with neurotransmitter systems makes it particularly interesting for pharmacological research.

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

107.073499291 g/mol

Monoisotopic Mass

107.073499291 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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